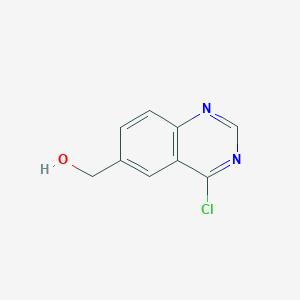

(4-Chloroquinazolin-6-yl)methanol

Description

Properties

IUPAC Name |

(4-chloroquinazolin-6-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDSSMEEPYADX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726765 |

Source

|

| Record name | (4-Chloroquinazolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648449-06-3 |

Source

|

| Record name | 4-Chloro-6-quinazolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloroquinazolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Chloroquinazolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4-Chloroquinazolin-6-yl)methanol is a heterocyclic organic compound featuring a quinazoline core, a privileged scaffold in medicinal chemistry. The strategic placement of a chloro group at the 4-position and a hydroxymethyl group at the 6-position imparts specific physicochemical characteristics that are critical for its potential applications in drug discovery and materials science. The 4-chloro substituent serves as a key reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The 6-hydroxymethyl group can influence solubility and provide a site for further chemical modification. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its experimental characterization, and insights into its chemical reactivity and potential applications.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The physicochemical properties of substituted quinazolines, such as their solubility and lipophilicity, are pivotal in determining their pharmacokinetic and pharmacodynamic profiles.[1] The subject of this guide, this compound, is a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its 4-chloro position.[3][4]

Chemical Structure and Identification

A clear understanding of the molecular architecture is fundamental to predicting and interpreting its chemical behavior.

Caption: Generalized synthetic workflow for this compound.

Reactivity Insights:

The key to the synthetic utility of this compound lies in the reactivity of the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr). [3][4]This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to generate a library of 4-substituted-6-(hydroxymethyl)quinazoline derivatives. This reactivity is central to its use as a building block in drug discovery programs targeting kinases and other enzymes. [5]

Caption: Reactivity of the 4-chloro position towards nucleophilic aromatic substitution.

Experimental Protocols for Physicochemical Characterization

Trustworthiness: The following protocols are based on well-established methodologies and are designed to be self-validating through appropriate controls and data analysis.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

The use of an excess of the solid compound is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is achieved.

-

The constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

-

Quantify the concentration of this compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.

-

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).

Step-by-Step Methodology:

-

Pre-saturation of Solvents:

-

Mix equal volumes of 1-octanol and purified water (or a relevant buffer) in a separatory funnel.

-

Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, which is critical for accurate results.

-

-

Preparation of the Test Solution:

-

Dissolve a known amount of this compound in the pre-saturated 1-octanol. The initial concentration should be low enough to avoid saturation in either phase.

-

-

Partitioning:

-

Add a known volume of the pre-saturated aqueous phase to the octanol solution in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to allow for the partitioning equilibrium to be established (typically several hours).

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully sample an aliquot from both the 1-octanol and the aqueous phases.

-

Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

-

The logP is then calculated as the base-10 logarithm of P:

-

logP = log₁₀(P)

-

-

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The reactive 4-chloro group provides a versatile point for the introduction of various side chains, which can be tailored to interact with specific biological targets. [3][4]The 6-hydroxymethyl group can be used to improve pharmacokinetic properties or as an additional point for derivatization. This compound is a valuable starting material for the synthesis of libraries of quinazoline derivatives for screening against a range of therapeutic targets, particularly protein kinases.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a detailed overview of its known characteristics, predicted properties, and key reactive features. The outlined experimental protocols provide a robust framework for researchers to determine its critical physicochemical parameters, which will undoubtedly aid in the rational design of novel quinazoline-based molecules with desired biological activities.

References

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link])

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (URL: [Link])

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (URL: [Link])

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (URL: [Link])

-

Synthetic protocol used for synthesis Characterization of synthesized compounds. (URL: [Link])

-

4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. (URL: [Link])

-

Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (URL: [Link])

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (URL: [Link])

- Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,. (URL: https://www.ebi.ac.uk/biostudies/files/S-BSST700/S-BSST700.pdf)

- EP0566226A1 - Quinazoline derivatives - Google P

-

Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase. (URL: [Link])

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])

Sources

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

(4-Chloroquinazolin-6-yl)methanol CAS number 648449-06-3

An In-Depth Technical Guide to (4-Chloroquinazolin-6-yl)methanol (CAS 648449-06-3): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound featuring a quinazoline core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several approved pharmaceuticals.[1][2] The molecule's key features are a highly reactive chlorine atom at the C4 position and a versatile hydroxymethyl (methanol) group at the C6 position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to a diverse array of 4-substituted quinazolines.[3][4] The methanol moiety offers a secondary site for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility and metabolic stability.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details a robust, literature-derived synthetic pathway, delves into the mechanistic principles governing its reactivity, and explores its strategic application as a pivotal intermediate in the synthesis of pharmacologically relevant molecules, particularly kinase inhibitors.

Physicochemical Properties and Safety Data

A summary of the key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 648449-06-3 | [5][6] |

| Molecular Formula | C₉H₇ClN₂O | [7] |

| Molecular Weight | 194.62 g/mol | [7] |

| Appearance | Typically an off-white to pale yellow solid | General |

| SMILES | OCC1=CC2=C(Cl)N=CN=C2C=C1 | [6] |

Safety Information: As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE).

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[8]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). IF SWALLOWED: Immediately call a POISON CENTER or doctor (P301+P310).[8]

Synthesis of this compound

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a clear synthetic strategy. The primary alcohol can be formed from the reduction of a corresponding ester. The reactive 4-chloro group is installed via chlorination of a stable 4-quinazolinone precursor, which itself is synthesized through the cyclization of a functionalized anthranilic acid.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Quinazolinone Core

The foundational step is the construction of the heterocyclic quinazolinone ring. This is efficiently achieved by condensing a 2-aminobenzoic acid derivative with formamide, which serves as both a reactant and a solvent.

Protocol 2.2.1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-(methoxycarbonyl)benzoic acid (1 equivalent) with an excess of formamide (approx. 10-15 equivalents).

-

Reaction: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The resulting precipitate is the desired product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or a similar solvent if needed.[9][10]

Causality Behind Choices: Formamide serves as a source of the C2 carbon and N3 nitrogen of the quinazolinone ring. Heating drives the condensation and subsequent cyclization, eliminating water. The precipitation in water is an effective initial purification step due to the product's low aqueous solubility.

Chlorination of the Quinazolinone

The conversion of the C4-keto group to the reactive C4-chloro group is a critical activation step. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 2.3.1: Synthesis of Methyl 4-chloroquinazoline-6-carboxylate

-

Reactant Setup: To a flask containing Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equivalents).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: Carefully cool the reaction mixture and remove the excess POCl₃ under reduced pressure. Add the residue cautiously to crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[11][12]

Causality Behind Choices: POCl₃ is a powerful dehydrating and chlorinating agent. The catalytic DMF forms a Vilsmeier-Haack type reagent, which is the active species that activates the C4-carbonyl for nucleophilic attack by chloride. The quench on ice hydrolyzes any remaining POCl₃, and neutralization is necessary to ensure the product is in its free base form for efficient extraction.

Reduction to the Final Product

The final step is the selective reduction of the methyl ester at the C6 position to the primary alcohol without affecting the chloro-substituted heterocyclic ring.

Protocol 2.4.1: Synthesis of this compound

-

Reactant Setup: Dissolve Methyl 4-chloroquinazoline-6-carboxylate (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add a solution of a reducing agent, such as lithium borohydride (LiBH₄, 2-3 equivalents), portion-wise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water, followed by a dilute acid (e.g., 1M HCl) to dissolve the boron salts.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting crude solid by silica gel chromatography or recrystallization to yield the final product, this compound.

Causality Behind Choices: Lithium borohydride is chosen as it is a stronger reducing agent than sodium borohydride (NaBH₄) and is effective for reducing esters. It is generally less reactive than lithium aluminum hydride (LAH), reducing the risk of unwanted side reactions, such as reduction of the quinazoline ring itself or displacement of the C4-chloride.[13]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism at C4

The quinazoline ring system's two nitrogen atoms are strongly electron-withdrawing. Their placement at positions 1 and 3 significantly lowers the electron density of the pyrimidine ring, particularly at the C2 and C4 positions. This electron deficiency makes C4 exceptionally susceptible to attack by nucleophiles. Computational studies, including DFT calculations, confirm that the LUMO (Lowest Unoccupied Molecular Orbital) has a large coefficient at the C4 carbon, identifying it as the most electrophilic site.[3][4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism for SNAr at the C4 position of a quinazoline.

Application in N-Arylation

A primary application of this reactivity is the synthesis of 4-anilinoquinazolines, a core structure in many tyrosine kinase inhibitors.[2]

Protocol 3.2.1: General Procedure for N-Arylation

-

Reactant Setup: In a microwave vial or round-bottom flask, combine this compound (1 equivalent), the desired aniline derivative (1.1-1.5 equivalents), and a suitable solvent such as isopropanol, n-butanol, or a THF/water mixture.[2][14]

-

Reaction Conditions:

-

Conventional Heating: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) if the aniline salt is used or to scavenge the HCl byproduct. Reflux the mixture for 4-12 hours.

-

Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 100-150 °C for 10-30 minutes. Microwave-assisted synthesis often provides faster reaction times and higher yields.[2]

-

-

Work-up: After cooling, if a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be partitioned between ethyl acetate and water.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline product.

Applications in Drug Discovery

The 4-aminoquinazoline scaffold is a cornerstone of modern targeted cancer therapy. Drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and are based on this core structure.[2] this compound is an ideal starting material for creating analogs of these drugs.

The C4 position is used to introduce the amine moiety that often binds deep within the ATP-binding pocket of the target kinase. The C6 position, bearing the methanol group, provides a crucial handle for further derivatization. This "southern" region of the molecule can be modified to interact with the solvent-exposed region of the kinase, allowing for the optimization of pharmacological properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 648449-06-3 [chemicalbook.com]

- 6. 648449-06-3|this compound|BLD Pharm [bldpharm.com]

- 7. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 13. Quinazolines. Part XIX. Reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Biological activity of 4-chloro-6-hydroxymethylquinazoline

An In-depth Technical Guide to the Biological Activity of 4-chloro-6-hydroxymethylquinazoline

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. This technical guide delves into the synthesis, potential biological activities, and methodologies for evaluating 4-chloro-6-hydroxymethylquinazoline, a key intermediate in the generation of potent kinase inhibitors. While direct biological data for this specific compound is not extensively published, its structural features strongly suggest its utility as a precursor to a new generation of therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for harnessing the potential of this versatile molecule. We will explore its probable mechanism of action, drawing parallels with established quinazoline-based drugs, and provide detailed, field-proven experimental protocols for its biological characterization.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities.[1] In the realm of oncology, the 4-anilinoquinazoline core is a privileged structure, forming the backbone of several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib.[1][2] These drugs primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

The subject of this guide, 4-chloro-6-hydroxymethylquinazoline, is a strategic intermediate designed for further chemical modification. The 4-chloro group serves as a reactive handle for nucleophilic substitution, most commonly with a substituted aniline to generate the pharmacologically active 4-anilinoquinazoline. The 6-hydroxymethyl group offers a site for further derivatization to modulate pharmacokinetic properties or to introduce additional binding interactions with the target protein.

Synthesis of 4-chloro-6-hydroxymethylquinazoline: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-chloro-6-hydroxymethylquinazoline.

Step-by-Step Protocol:

-

Cyclization: 2-Amino-5-(hydroxymethyl)benzoic acid is reacted with an excess of formamide at elevated temperatures (e.g., 150-180 °C). This one-pot reaction leads to the formation of the pyrimidine ring, yielding 6-(hydroxymethyl)quinazolin-4(3H)-one.

-

Chlorination: The resulting quinazolinone is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chloro group.[5] This reaction is typically performed under reflux conditions.

-

Purification: The crude product is purified using standard techniques like recrystallization or column chromatography to yield pure 4-chloro-6-hydroxymethylquinazoline.

Hypothesized Mechanism of Action and Biological Targets

Based on the extensive body of research on 4-anilinoquinazolines, derivatives of 4-chloro-6-hydroxymethylquinazoline are anticipated to function as competitive inhibitors at the ATP-binding site of various protein kinases.

Primary Targets: EGFR and VEGFR

The most probable targets for derivatives of this intermediate are members of the ErbB family of receptor tyrosine kinases, particularly EGFR, and the VEGFR family. Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and tumor angiogenesis.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

The 4-anilino moiety, formed by reacting 4-chloro-6-hydroxymethylquinazoline with an appropriate aniline, is crucial for high-affinity binding to the kinase domain. The quinazoline ring itself mimics the adenine portion of ATP, while the aniline substituent projects into a hydrophobic pocket, conferring selectivity and potency. The 6-hydroxymethyl group can be further functionalized to enhance these interactions or improve physicochemical properties.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of novel quinazoline derivatives is essential. The following protocols provide a robust framework for this assessment.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the synthesized compounds on the target kinase (e.g., EGFR, VEGFR-2).

Methodology:

-

Reagents: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Proliferation Assay (MTT or SRB Assay)

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cell Lines: Select a panel of human cancer cell lines with known kinase expression levels (e.g., A549 - high EGFR, HCT-116 - colorectal).[2]

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT or SRB reagent and incubate. d. Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB). e. Measure the absorbance using a microplate reader.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) from the dose-response curves.

Cell Cycle Analysis

Objective: To determine if the compounds induce cell cycle arrest.

Methodology:

-

Procedure: a. Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. d. Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the compounds induce programmed cell death.

Methodology:

-

Procedure: a. Treat cells with the test compound for 24-48 hours. b. Harvest the cells and resuspend them in Annexin V binding buffer. c. Add Annexin V-FITC and PI. d. Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.

Table 1: Hypothetical Biological Activity Data for Derivatives of 4-chloro-6-hydroxymethylquinazoline

| Compound ID | Target Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) | HCT-116 GI₅₀ (µM) | Cell Cycle Arrest Phase | Apoptosis Induction (% of cells) |

| Derivative A | EGFR: 15 | 0.5 | 1.2 | G2/M | 45% |

| Derivative B | VEGFR-2: 25 | 2.1 | 3.5 | G0/G1 | 30% |

| Gefitinib | EGFR: 20 | 0.8 | 1.5 | G0/G1 | 40% |

Conclusion

4-chloro-6-hydroxymethylquinazoline represents a promising, yet underexplored, building block in the synthesis of novel anticancer agents. Its strategic design allows for the generation of a diverse library of 4-anilinoquinazoline derivatives with the potential for potent and selective kinase inhibition. The methodologies outlined in this guide provide a comprehensive roadmap for the synthesis, biological evaluation, and characterization of these compounds. By leveraging the established knowledge of the quinazoline scaffold and employing rigorous experimental workflows, researchers can unlock the therapeutic potential of this versatile intermediate in the ongoing fight against cancer.

References

- Google Patents. (1993). EP0566226A1 - Quinazoline derivatives.

- dos Santos, T. P., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(34), 20845-20855.

- Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

- Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906.

- de Oliveira, R. B., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Google Patents. (2021). CN112961106A - Novel synthesis process of 4-hydroxy-6-chloroquinoline.

-

PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

- Sharma, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044.

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinazoline. Retrieved from [Link]

- Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Molecules, 24(21), 3936.

-

Sharma, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed. Retrieved from [Link]

- Lee, H., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128254.

- de Farias, R. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223.

- Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465-472.

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

- Google Patents. (2011). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.

-

PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Mechanistic Landscape of Quinazoline Derivatives

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics.[1][2][3][4] Initially recognized in naturally occurring alkaloids, the quinazoline framework is now integral to numerous clinically approved drugs, particularly in oncology.[1][5][6] This guide provides an in-depth exploration of the potential mechanisms of action for quinazoline derivatives, moving from their most prominent role as protein kinase inhibitors to other emerging biological targets. We will dissect the causality behind the experimental workflows used to validate these mechanisms, offering a practical framework for researchers in drug development.

Part 1: The Dominant Paradigm - Inhibition of Protein Kinases

The most extensively documented mechanism of action for anticancer quinazoline derivatives is the inhibition of protein kinases.[3][7] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][3] Their dysregulation is a hallmark of many cancers. Quinazoline derivatives have been masterfully engineered to function as ATP-competitive inhibitors, targeting the ATP-binding pocket within the kinase domain.[7]

The General Mechanism: ATP-Competitive Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[3] Quinazoline-based inhibitors are designed to mimic the adenine moiety of ATP, enabling them to fit into the hydrophobic ATP-binding cleft. The core scaffold typically forms one or more critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in place, physically occluding ATP from binding and thereby preventing the phosphotransfer reaction and halting downstream signaling.[2][3]

Caption: ATP-Competitive Inhibition by Quinazoline Derivatives.

Key Kinase Targets

EGFR is a receptor tyrosine kinase that plays a vital role in the pathogenesis and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[5][8] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK, which promote cell proliferation and survival.[1]

Many first-generation EGFR inhibitors, such as Gefitinib and Erlotinib , are quinazoline derivatives.[5][7][8] They reversibly bind to the ATP pocket of wild-type EGFR, effectively shutting down its activity.[7][8] However, clinical efficacy can be limited by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP.[2][9] This challenge spurred the development of later-generation covalent irreversible inhibitors, some of which also utilize the quinazoline scaffold but incorporate a reactive "warhead" (e.g., a Michael acceptor) to form a covalent bond with a cysteine residue (Cys797) in the active site.[2]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[2][7] Some, like Vandetanib , are multi-kinase inhibitors that target both VEGFR and EGFR. The 4-anilinoquinazoline structure is a common pharmacophore for both EGFR and VEGFR-2 inhibitors, demonstrating the versatility of the scaffold.[11] Inhibition of VEGFR blocks the signaling cascade that leads to endothelial cell proliferation and migration, thereby starving the tumor of its blood supply.

The therapeutic reach of quinazolines extends to numerous other kinase families:

-

PI3K (Phosphoinositide 3-kinase): A critical node in cell survival signaling, some quinazoline derivatives show potent and isoform-selective inhibition of PI3K-α.[12]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Quinazoline hybrids have been shown to inhibit Aurora A and B, leading to cell cycle arrest in the G2/M phase and inducing apoptosis.[10]

-

HER2 (Human Epidermal Growth Factor Receptor 2): A member of the EGFR family, HER2 is a key driver in certain breast cancers. Lapatinib is a dual EGFR/HER2 inhibitor with a quinazoline core.[7]

Part 2: A Self-Validating Workflow for Elucidating Kinase Inhibition

A rigorous, multi-step experimental approach is required to confirm that a quinazoline derivative acts via kinase inhibition. This workflow is designed to be self-validating, where results from biochemical assays confirm cellular observations.

Workflow Step 1: Cellular Potency Assessment

The initial step is to determine if the compound has a biological effect on cancer cells and to quantify its potency.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivative (e.g., from 0.01 µM to 100 µM) for a specified period, typically 48-72 hours.[13][14]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12][13] Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader.

-

Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Causality: This assay establishes the compound's antiproliferative activity. A low micromolar or nanomolar IC50 value provides the rationale to proceed with more specific mechanistic studies.

Data Presentation: IC50 Comparison Table

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| Quinazoline X | 1.5 | 3.2 | 0.9 |

| Gefitinib | 15.6 | >20 | 18.4 |

| Vehicle Control | >100 | >100 | >100 |

Workflow Step 2: Direct Target Engagement (Biochemical Assay)

To prove the compound directly inhibits the kinase enzyme, a cell-free enzymatic assay is essential.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a multi-well plate, combine the recombinant purified kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, and ATP.

-

Inhibitor Addition: Add the quinazoline derivative at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

-

Data Acquisition: Measure the luminescence, which is directly proportional to kinase activity.

-

Analysis: Calculate the percent inhibition at each compound concentration and determine the enzymatic IC50 value.

Causality: This experiment validates that the compound's cellular effect is due to the direct inhibition of the target enzyme, independent of other cellular processes. A potent enzymatic IC50 confirms the target identity.

Workflow Step 3: Cellular Pathway Modulation (Western Blotting)

This step confirms that the inhibitor engages its target within the complex cellular environment and blocks its downstream signaling pathway.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

-

Cell Lysis: Treat cancer cells expressing the target kinase with the quinazoline derivative for a short period (e.g., 2-6 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR). Also, probe a separate blot with an antibody for the total form of the kinase as a loading control.

-

Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal and capture the image using a digital imager.

-

Analysis: Quantify the band intensities. A decrease in the phospho-kinase signal (normalized to the total kinase signal) indicates target inhibition.

Causality: This provides definitive evidence of target engagement in a cellular context. Observing a dose-dependent decrease in the phosphorylation of the target and its downstream effectors (e.g., p-Akt, p-ERK) confirms the mechanism of action.

Caption: A typical Western Blotting workflow.

Part 3: Alternative and Complementary Mechanisms of Action

While kinase inhibition is the most celebrated role of quinazolines, their structural versatility allows them to engage with other critical cellular targets.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Some quinazoline derivatives act as tubulin polymerization inhibitors.[16][17] By binding to tubulin, they disrupt microtubule dynamics, which prevents the formation of a functional mitotic spindle. This failure to progress through mitosis triggers cell cycle arrest, typically at the G2/M phase, and subsequently leads to apoptosis.[10][17]

Caption: Cell cycle arrest at the G2/M phase by tubulin inhibitors.

PARP-1 Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, particularly for single-strand breaks.[12] In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Researchers have successfully designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that exhibit potent PARP-1 inhibitory activity in the nanomolar range.[12]

Induction of Apoptosis

Ultimately, the goal of most anticancer agents is to induce programmed cell death, or apoptosis. This is often the downstream consequence of the primary mechanisms described above. For instance, inhibiting EGFR/Akt signaling deprives cancer cells of critical survival signals, while G2/M arrest from tubulin inhibition triggers the intrinsic apoptotic pathway.[10][16]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the quinazoline derivative for 24-48 hours.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V: Binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis.

-

PI: A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Causality: This assay provides quantitative evidence that the compound's antiproliferative effect is due to the induction of apoptosis, a hallmark of effective cancer therapies.[14]

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design of targeted cancer therapies. Its primary mechanism of action revolves around the competitive inhibition of protein kinases, a strategy that has yielded multiple FDA-approved drugs. The experimental workflows detailed herein—from broad cellular screening to specific biochemical and pathway analyses—provide a robust, self-validating framework for confirming this mechanism.

Future research will continue to leverage this versatile core to develop next-generation inhibitors that can overcome clinical resistance, achieve greater selectivity to minimize off-target effects, and engage novel molecular targets beyond the kinome, such as PARP and other enzymes critical to cancer cell survival.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceutical Chemistry Journal.

- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (n.d.).

- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). Research Journal of Pharmacy and Technology.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Molecules.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024).

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (n.d.). Semantic Scholar.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Indo American Journal of Pharmaceutical Sciences.

- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). Research in Pharmaceutical Sciences.

- Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. (n.d.).

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI.

- A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2024). YMER.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central.

- Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. (2025).

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.

- Binding interactions of quinazoline 10 in the active site of crystal structure of EGFR (PDB ID 1XKK). (n.d.).

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.

- Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.

- exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025).

- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PubMed Central.

- Synthesis and Biological Evaluation of some Quinazoline Derivatives. (2025).

- Quinazoline derivatives: Synthesis and bioactivities. (2025).

- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv

- Synthesis of Quinazoline Derivatives and their Biological Activities. (n.d.). Asian Journal of Chemistry.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 17. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to (4-Chloroquinazolin-6-yl)methanol as a Fragment for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (4-Chloroquinazolin-6-yl)methanol, a high-value fragment for modern drug discovery. We delve into the core principles that underscore its utility, beginning with the significance of the quinazoline scaffold as a privileged structure in medicinal chemistry and the strategic advantages of Fragment-Based Drug Discovery (FBDD). This guide details the fragment's physicochemical properties, synthetic routes, and key chemical transformations. Through targeted case studies, particularly in the realm of kinase inhibition, we illustrate its application in developing potent and selective therapeutics. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this versatile scaffold in their own discovery programs.

Introduction: The Quinazoline Scaffold and the Rise of Fragment-Based Drug Discovery (FBDD)

The Privileged Quinazoline Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, allowing for the development of drugs with diverse therapeutic applications.[1][2] Quinazoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[3][4][5] This versatility arises from the scaffold's rigid structure and the specific arrangement of hydrogen bond donors and acceptors, which facilitate high-affinity interactions with various biological targets.[2] Marketed anticancer drugs such as Gefitinib, Erlotinib, and Lapatinib, all feature a 4-anilinoquinazoline core, underscoring the scaffold's profound impact on oncology.[1][6]

Principles of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[7] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[8][9] These initial "hits" are then optimized and grown into more potent, lead-like compounds through structure-guided design.[10] This approach offers several advantages:

-

Efficient Exploration of Chemical Space: A small library of a few thousand fragments can achieve broader coverage of chemical space than millions of HTS compounds.[10]

-

Higher Hit Quality: Fragments are simpler and tend to form higher-quality interactions with the target, often exhibiting superior ligand efficiency (binding affinity per heavy atom).[11]

-

Reduced Complexity: Starting with smaller molecules leads to final compounds with better physicochemical properties and fewer synthetic challenges.[7]

Ideal fragments often adhere to the "Rule of Three": Molecular Weight < 300 Da, cLogP < 3, and the number of hydrogen bond donors and acceptors each less than 3.[9]

This compound as a High-Value Fragment

This compound embodies the ideal characteristics of a starting fragment. It possesses the privileged quinazoline core, a molecular weight well within the "Rule of Three," and two distinct, orthogonally reactive handles for chemical elaboration. The C4-chloro group is primed for nucleophilic aromatic substitution (SNAr), while the C6-methanol group allows for a variety of modifications. This dual functionality provides a robust platform for fragment growing and linking strategies, making it a highly valuable starting point for generating novel therapeutics.

Physicochemical and Structural Properties of this compound

Key Physicochemical Parameters

The suitability of this compound as a fragment is supported by its physicochemical properties, which align well with the "Rule of Three."[9] This ensures good aqueous solubility for biophysical screening and provides an excellent starting point for optimization without immediately entering undesirable property space.

| Property | Value (Predicted) | "Rule of Three" Guideline | Rationale for FBDD |

| CAS Number | 648449-06-3[12][13] | N/A | Unique Identifier |

| Molecular Formula | C₉H₇ClN₂O | N/A | Basic Composition |

| Molecular Weight | 194.62 g/mol | < 300 g/mol | Low complexity, ample room for growth. |

| cLogP | 1.85 | < 3 | Ensures adequate solubility for screening assays. |

| H-Bond Donors | 1 | ≤ 3 | Maintains good membrane permeability. |

| H-Bond Acceptors | 3 | ≤ 3 | Provides key interaction points without excessive polarity. |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility increases binding probability. |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | < 60-70 Ų | Good predictor of cell permeability. |

| (Note: Predicted values are often generated using platforms like SwissADME, which is a standard tool in pharmacokinetic profiling).[14][15] |

Structural Analysis and Reactive Sites

The power of this fragment lies in its two primary reactive sites, which allow for controlled, stepwise elaboration.

-

C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is the key site for introducing aniline side chains to target the hinge region of kinases or for adding other nucleophiles to explore different chemical vectors.[16][17]

-

C6-Methanol Group: The primary alcohol at the 6-position is a versatile handle. It can be oxidized to an aldehyde for reductive amination, converted to an ether to probe new pockets, or transformed into an ester. This site points towards the solvent-exposed region in many kinase binding pockets, making it ideal for introducing groups that enhance solubility and selectivity.

Rationale for its Utility in FBDD

This compound is an exemplary fragment because it provides a rigid, pre-validated scaffold (quinazoline) with strategically placed vectors for chemical exploration. Its adherence to the "Rule of Three" ensures a high-quality starting point for a discovery campaign, minimizing the risk of "property inflation" during lead optimization. The predictable reactivity of its functional groups allows for the rational design and synthesis of focused libraries to rapidly build structure-activity relationships (SAR).

Synthesis and Chemical Reactivity

Synthetic Routes to this compound

The synthesis of this compound is typically achieved via a multi-step sequence starting from a substituted anthranilic acid derivative. The general strategy involves the formation of the quinazolinone core, followed by chlorination and modification of the C6 substituent.

Caption: General synthetic workflow for this compound.

3.1.1 Detailed Step-by-Step Synthesis Protocol

-

Step 1: Cyclization to form Quinazolinone Core. 2-Amino-5-formylbenzoic acid is heated in formamide. The formamide serves as both the solvent and the source of the C2 carbon of the quinazoline ring, leading to the formation of 6-Formylquinazolin-4(3H)-one.

-

Step 2: Chlorination of the 4-position. The quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. This reaction converts the C4-ketone into the highly reactive C4-chloride, yielding 4-Chloroquinazoline-6-carbaldehyde.[18]

-

Step 3: Reduction of the Aldehyde. The aldehyde at the C6 position is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step affords the final product, this compound.

Key Reactions for Fragment Elaboration

The true power of this fragment is realized through its subsequent reactions, which allow for systematic exploration of the target's binding site.

Caption: Key reactivity hotspots for elaborating the core fragment.

3.2.1 Nucleophilic Aromatic Substitution (SNAr) at C4 This is the most critical reaction for this scaffold. The electron-withdrawing nature of the quinazoline nitrogens makes the C4 position highly susceptible to attack by nucleophiles. Reaction with primary or secondary amines, particularly anilines, is facile and often requires minimal heating or can be accelerated by microwave irradiation.[16] This reaction is the cornerstone for creating 4-anilinoquinazoline-based kinase inhibitors.[6][19] The regioselectivity is excellent, with substitution occurring exclusively at C4 over C2.[17]

3.2.2 Modification of the 6-Methanol Group The C6-methanol group offers a secondary vector for optimization.

-

Oxidation: Mild oxidation (e.g., with Dess-Martin periodinane) converts the alcohol to an aldehyde, which can then be used in reductive amination reactions to introduce new amine side chains.

-

Etherification: Deprotonation with a base like NaH followed by reaction with an alkyl halide (Williamson ether synthesis) can introduce ether linkages, which are useful for probing new regions of the binding pocket or improving physicochemical properties.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) can form esters, providing another avenue for derivatization.

Application in Drug Discovery: Targeting Kinases

The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[6] These compounds act as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins.[20]

Case Study: Development of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often dysregulated in various cancers, particularly non-small cell lung cancer.[19] The this compound fragment serves as an excellent starting point for designing EGFR inhibitors.

4.1.1 Mechanistic Insights and Binding Modes The inhibitory mechanism relies on key interactions within the ATP binding pocket of the kinase. The quinazoline core acts as the primary anchoring element.

Caption: Key binding interactions of a 4-anilinoquinazoline inhibitor in EGFR.

The critical interaction is a hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met769 in EGFR) in the kinase hinge region.[19] The aniline ring, attached at the C4 position, projects into a hydrophobic pocket, where its substituents can be modified to achieve potency and selectivity. The C6-substituent (derived from the methanol group) typically points towards the solvent-exposed region, where modifications can be made to improve pharmacokinetic properties without disrupting core binding.[19]

4.1.2 Structure-Activity Relationship (SAR) Insights Systematic elaboration of the this compound fragment allows for the development of a clear SAR.

| Position of Modification | Type of Substituent | General Impact on Activity |

| C4-Aniline Ring | Small, meta-substituents (e.g., -F, -Cl, -C≡CH) | Often enhances potency by interacting with specific residues in the hydrophobic pocket. |

| C6-Position | Small, polar groups (e.g., methoxy, morpholinoethoxy) | Can improve solubility and pharmacokinetic properties. Crucial for overcoming resistance mutations. |

| C7-Position | (Not present in core fragment, but a common modification site) | Similar to C6, used to modulate solubility and cell permeability. |

Experimental Protocols for Fragment Elaboration

The following protocols are generalized methodologies. Researchers should optimize conditions for their specific substrates.

General Protocol for SNAr Reaction with an Amine

Objective: To synthesize a 4-anilinoquinazoline derivative from this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Solvent: Isopropanol or a mixture like THF/Water

-

Optional Base: Diisopropylethylamine (DIPEA) (1.5 eq) if the aniline salt is used or if HCl capture is desired.

-

Reaction Vessel: Microwave vial or round-bottom flask with condenser.

Procedure:

-

To a microwave vial, add this compound and the substituted aniline.

-

Add the solvent (e.g., Isopropanol, 0.1 M concentration).

-

If using a base, add DIPEA.

-

Seal the vial and place it in a microwave reactor. Heat to 120-150 °C for 10-40 minutes.[16] (Alternatively, reflux in a round-bottom flask for 2-16 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 4-anilinoquinazoline derivative.

Protocol for Oxidation of the Methanol Group

Objective: To convert the C6-methanol to a C6-carbaldehyde for further functionalization.

Materials:

-

This compound derivative (1.0 eq)

-

Oxidizing Agent: Dess-Martin Periodinane (DMP) (1.5 eq)

-

Solvent: Dichloromethane (DCM)

-

Reaction Vessel: Round-bottom flask.

Procedure:

-

Dissolve the starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DMP portion-wise over 5 minutes, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

Analytical Characterization Techniques

Consistent and thorough characterization is essential to confirm the structure and purity of all synthesized compounds.

| Technique | Purpose | Typical Observations |

| LC-MS | Reaction monitoring, purity assessment, mass confirmation | A single major peak in the chromatogram with the expected [M+H]⁺ ion. |

| ¹H NMR | Structural elucidation | Characteristic shifts for quinazoline protons, disappearance of starting material signals, and appearance of new signals for the added substituents. |

| ¹³C NMR | Structural confirmation | Confirms the carbon skeleton of the molecule. |

| HRMS | Exact mass determination | Provides the elemental composition, confirming the molecular formula. |

Conclusion: A Versatile Scaffold for Future Drug Design

This compound is more than just a chemical reagent; it is a strategically designed starting point for innovation in drug discovery. Its combination of a biologically relevant core, fragment-like properties, and dual functional handles makes it an exceptionally powerful tool. By enabling the rapid and rational synthesis of diverse compound libraries, it allows researchers to efficiently navigate the complexities of structure-activity relationships and accelerate the journey from a fragment hit to a clinical candidate. Its proven success in the development of kinase inhibitors is a testament to its potential, which continues to be explored against new and challenging biological targets.

References

-

Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI. Retrieved from [Link]

-

Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved from [Link]

-

Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

What is Fragment-Based Drug Discovery?. (2023, April 11). AZoLifeSciences. Retrieved from [Link]

-

Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). Retrieved from [Link]

-

Quinazoline-based scaffolds used to design our target compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). PubMed. Retrieved from [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved from [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]

-

Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2009, December 1). PubMed. Retrieved from [Link]

-

4-Chloroquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-Chloroquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central. Retrieved from [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). PMC - NIH. Retrieved from [Link]

-

Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). MDPI. Retrieved from [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). PubMed. Retrieved from [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012, July 27). PubMed. Retrieved from [Link]

-

Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010, February 15). PubMed. Retrieved from [Link]

-

6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved from [Link]

- Preparation method of lapatinib intermediate and analogues thereof. (n.d.). Google Patents.

-

The Acetylation of Chlordiazepoxide and Its Transformation into 6-Chloro-4-phenyl-2-quinazolinecarboxaldehyde. (1964, February 1). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]

- 5. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 9. azolifesciences.com [azolifesciences.com]

- 10. drughunter.com [drughunter.com]

- 11. onenucleus.com [onenucleus.com]

- 12. 648449-06-3|this compound|BLD Pharm [bldpharm.com]

- 13. 4-Chloroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 14. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 16. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]